molecular formula C12H8ClF3N2OS B2448409 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 261765-73-5

2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2448409
CAS No.: 261765-73-5
M. Wt: 320.71
InChI Key: OELNOWIJRWYWBB-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a chlorobenzylthio moiety attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the pyrimidinone core or the chlorobenzylthio moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidinone derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorobenzylthio moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-chlorobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both the trifluoromethyl and chlorobenzylthio groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the chlorobenzylthio moiety provides specific interactions with biological targets, making this compound a valuable candidate for further research and development .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELNOWIJRWYWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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